(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule, likely used in the field of medicinal chemistry or drug discovery. It contains functional groups such as methoxy, pyridinyl, pyrazinyl, and piperidinyl .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the sources I found .Scientific Research Applications
Structural Characterization and Synthesis
- The structural characterization and synthesis of related compounds have been reported, where compounds exhibiting similar molecular structures but different protonation sites and hydrogen bonding patterns were examined. For instance, the study by Böck et al. (2021) elucidates the synthesis and crystal structures of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine and its derivatives, highlighting different protonation sites and distinct intermolecular hydrogen bonding patterns (Böck et al., 2021).
Pharmacological Evaluation
- Although information specific to "(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone" was not directly found, related compounds have been evaluated for pharmacological properties. A novel series of derivatives were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing potential for pain treatment in animal models (Tsuno et al., 2017).
Antimicrobial Activity
- Kumar et al. (2012) reported on the synthesis and antimicrobial activity of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones. These compounds, including derivatives of the pyridine and pyrazole moieties, exhibited good antimicrobial activity comparable to standard drugs (Kumar et al., 2012).
Chemical Synthesis Optimization
- Research has focused on optimizing the synthesis process of related chemical entities. For example, the one-step synthesis of pyridine and 4H-pyran derivatives from bisarylidenecyclohexanone and malononitrile under microwave irradiation was explored by Zhou (2003), indicating a methodological advancement in the efficient synthesis of pyridine derivatives (Zhou, 2003).
Crystal Structure Analysis
- Studies like that of Revathi et al. (2015) have analyzed the crystal structure of compounds with similar chemical frameworks, providing insights into their molecular conformations and potential interactions (Revathi et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is suggested that the compound may interact with its targets, leading to significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Similar compounds have shown to exhibit anti-tubercular activity, suggesting that they may affect the biochemical pathways related to the survival and proliferation of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a similar effect.
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-22-15-13(3-2-6-19-15)16(21)20-9-4-12(5-10-20)23-14-11-17-7-8-18-14/h2-3,6-8,11-12H,4-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBCTMWMBFTIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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